molecular formula C24H25ClO2Si B13971798 Benzoyl chloride, 2-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]- CAS No. 129452-86-4

Benzoyl chloride, 2-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-

Cat. No.: B13971798
CAS No.: 129452-86-4
M. Wt: 409.0 g/mol
InChI Key: KYIVQONPICNRRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoyl chloride, 2-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]- is a chemical compound with the molecular formula C24H25ClO2Si. It is a derivative of benzoyl chloride, featuring a silyl ether group. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoyl chloride, 2-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]- typically involves the reaction of benzoyl chloride with a silyl ether derivative. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the desired product. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Benzoyl chloride, 2-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]- undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form substituted products.

    Hydrolysis: In the presence of water, it can hydrolyze to form benzoic acid and the corresponding silyl alcohol.

    Oxidation and Reduction: It can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.

    Bases: Such as triethylamine, are used to neutralize the by-products and drive the reaction to completion.

    Solvents: Organic solvents like dichloromethane or tetrahydrofuran are often used to dissolve the reactants and facilitate the reaction.

Major Products Formed

    Substituted Benzoyl Derivatives: Formed through substitution reactions.

    Benzoic Acid: Formed through hydrolysis.

    Silyl Alcohols: Formed as a by-product in hydrolysis reactions.

Scientific Research Applications

Benzoyl chloride, 2-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]- has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis to introduce benzoyl groups into molecules.

    Biology: Employed in the modification of biomolecules for various studies.

    Medicine: Investigated for its potential use in drug development and synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzoyl chloride, 2-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]- involves the formation of reactive intermediates that can interact with various molecular targets. The silyl ether group can be cleaved under specific conditions, releasing the benzoyl chloride moiety, which can then participate in further chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Benzoyl Chloride: The parent compound, used widely in organic synthesis.

    Trimethylsilyl Chloride: Another silyl ether derivative with different reactivity.

    Diphenylmethylsilyl Chloride: A similar compound with a different silyl group.

Uniqueness

Benzoyl chloride, 2-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]- is unique due to its specific silyl ether group, which imparts distinct reactivity and stability compared to other benzoyl chloride derivatives. This makes it valuable in specialized synthetic applications and research studies.

Properties

CAS No.

129452-86-4

Molecular Formula

C24H25ClO2Si

Molecular Weight

409.0 g/mol

IUPAC Name

2-[[tert-butyl(diphenyl)silyl]oxymethyl]benzoyl chloride

InChI

InChI=1S/C24H25ClO2Si/c1-24(2,3)28(20-13-6-4-7-14-20,21-15-8-5-9-16-21)27-18-19-12-10-11-17-22(19)23(25)26/h4-17H,18H2,1-3H3

InChI Key

KYIVQONPICNRRR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3=CC=CC=C3C(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.